molecular formula C8H7FN2O B11775701 (2-Fluorobenzo[d]oxazol-4-yl)methanamine

(2-Fluorobenzo[d]oxazol-4-yl)methanamine

Cat. No.: B11775701
M. Wt: 166.15 g/mol
InChI Key: VTLVJKQEUWYXHR-UHFFFAOYSA-N
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Description

(2-Fluorobenzo[d]oxazol-4-yl)methanamine (CAS 1806342-32-4) is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . This benzoxazole derivative features a methanamine group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Benzoxazole core structures are of significant interest in pharmaceutical research for their diverse biological activities. Specifically, substituted benzoxazole compounds have been investigated for their potential as inhibitors of key biological targets. For instance, certain 6-O-substituted benzoxazole analogs have been described in patent literature as potent inhibitors of CSF-1R (Colony Stimulating Factor-1 Receptor) signaling . This pathway is a critical target in oncology for modulating the tumor microenvironment and in inflammatory diseases such as rheumatoid arthritis . The structural features of this compound make it a promising intermediate for the synthesis of novel molecules aimed at these and other therapeutic targets. Researchers can utilize this compound to develop and screen new chemical entities, particularly in kinase inhibition assays and cancer-related disorder models. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(2-fluoro-1,3-benzoxazol-4-yl)methanamine

InChI

InChI=1S/C8H7FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2

InChI Key

VTLVJKQEUWYXHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)CN

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Fluorobenzo D Oxazol 4 Yl Methanamine

Reactivity of the Benzo[d]oxazole Ring System

The benzo[d]oxazole ring is an aromatic heterocyclic system that can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as processes that lead to the opening of the heterocyclic ring.

Electrophilic Aromatic Substitution Patterns, including at the 2, 3, and 6 positions

Electrophilic aromatic substitution (EAS) reactions on the benzoxazole (B165842) ring system are influenced by the electron-donating and electron-withdrawing effects of the fused oxazole (B20620) ring and its substituents. The oxazole ring itself is generally considered to be electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene. However, the heteroatoms can direct incoming electrophiles to specific positions.

The 2-position of the oxazole ring is generally not prone to electrophilic attack due to its electron-deficient character, which is further amplified by the attached fluorine atom. The 3-position is occupied by a nitrogen atom, which is also not a site for electrophilic carbon substitution. The 6-position of the benzene ring is meta to the activating methanamine group and would therefore be less favored for substitution.

Nucleophilic Substitution Reactions, particularly involving halogen atoms

Nucleophilic substitution reactions on the benzoxazole ring are generally challenging but can occur, particularly when a good leaving group is present at an activated position. The fluorine atom at the 2-position of (2-Fluorobenzo[d]oxazol-4-yl)methanamine is a potential site for nucleophilic aromatic substitution (SNA_r). The reactivity of halogens at the 2-position of benzoxazoles towards nucleophiles is a known phenomenon. The electron-withdrawing nature of the benzoxazole ring system can facilitate the attack of nucleophiles at this position.

Generally, for nucleophilic aromatic substitution, the reactivity of halogens follows the order F > Cl > Br > I, as the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic. Therefore, the 2-fluoro substituent in the target molecule is expected to be susceptible to displacement by strong nucleophiles. Such reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the fluoride (B91410) ion.

Oxidative and Reductive Processes

The benzoxazole ring is relatively stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The methanamine side chain is more susceptible to oxidation. Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions.

Reduction of the benzoxazole ring is also possible. Catalytic hydrogenation or reduction with dissolving metals can lead to the cleavage of the C-O bond and opening of the oxazole ring. The specific conditions required and the resulting products would depend on the nature of the reducing agent and the substitution pattern of the benzoxazole.

Ring-Opening and Cycloreversion Reactions

The benzoxazole ring can undergo ring-opening reactions under various conditions. Acidic or basic hydrolysis can lead to the cleavage of the oxazole ring to form 2-aminophenol (B121084) derivatives. For instance, base-promoted reactions of benzoxazoles with acyl chlorides can trigger a ring-opening and subsequent rearrangement to form 2-arylbenzoxazoles nih.gov. Thermal or photochemical conditions can also induce cycloreversion reactions, leading to the fragmentation of the heterocyclic ring. The presence of the 2-fluoro substituent may influence the stability of the ring and its propensity to undergo such reactions.

Chemical Transformations of the Methanamine Functional Group

The methanamine group at the 4-position of the benzoxazole ring is a primary amine and thus exhibits the characteristic reactivity of this functional group.

Amine-Based Reactions, such as Acylation and Alkylation

The lone pair of electrons on the nitrogen atom of the methanamine group makes it a good nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The primary amine can be easily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Alkylation: The methanamine group can also undergo alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Table 1: Summary of Potential Reactivity of this compound

Reaction TypeReactive SiteExpected Outcome
Electrophilic Aromatic SubstitutionBenzene Ring (Positions 5 and 7)Substitution of a hydrogen atom with an electrophile.
Nucleophilic Aromatic SubstitutionC2-position of the Oxazole RingDisplacement of the fluorine atom by a nucleophile.
OxidationMethanamine GroupFormation of imines, oximes, or nitro compounds.
ReductionOxazole RingRing opening to form a 2-aminophenol derivative.
Ring-OpeningOxazole RingCleavage of the C-O bond to form a 2-aminophenol derivative.
AcylationMethanamine GroupFormation of an amide.
AlkylationMethanamine GroupFormation of secondary, tertiary amines, or quaternary ammonium salts.

Condensation Reactions Involving the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) at the 4-position of the benzoxazole ring is the primary site for condensation reactions. This primary amine is expected to behave as a potent nucleophile, readily reacting with various electrophilic partners, particularly carbonyl compounds.

Common condensation reactions would likely include the formation of imines (Schiff bases) upon reaction with aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The general transformation can be represented as:

This compound + Aldehyde/Ketone ⇌ Iminobenzoxazole Derivative + H₂O

Another important class of condensation reactions involves the acylation of the aminomethyl group with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters. These reactions would lead to the formation of stable amide linkages. The reactivity of the acylating agent generally follows the order: acyl chloride > anhydride > ester.

The following table outlines plausible condensation reactions for this compound with representative electrophiles.

ElectrophileReagent ClassProduct Type
BenzaldehydeAldehydeImine (Schiff Base)
AcetoneKetoneImine (Schiff Base)
Acetyl ChlorideAcyl HalideAmide
Acetic AnhydrideAcid AnhydrideAmide
Ethyl Acetate (B1210297)EsterAmide

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the this compound scaffold.

Impact of Fluorine Substitution on Reaction Mechanisms and Rates

The fluorine atom at the 2-position of the benzoxazole ring is expected to exert a significant influence on the reactivity of the entire molecule, including the aminomethyl group at the 4-position, through a combination of inductive and mesomeric effects.

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (–I effect). This effect decreases the electron density across the benzoxazole ring system. Consequently, the basicity and nucleophilicity of the aminomethyl group would be reduced compared to a non-fluorinated analogue. This reduction in nucleophilicity would likely lead to a decrease in the rates of condensation reactions. For instance, the formation of imines or the acylation of the amine might require more forcing conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times).

Conversely, fluorine can also exert a weak, electron-donating mesomeric effect (+M effect) through its lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be dominant in influencing the reactivity of aromatic and heterocyclic systems. nih.gov

The electron-withdrawing nature of the fluorine substituent would also impact the stability of reaction intermediates. For example, in an acid-catalyzed imine formation, the protonation of the carbonyl oxygen of the electrophile would proceed as usual. However, the reduced nucleophilicity of the aminomethyl nitrogen would slow down the initial attack on the carbonyl carbon.

The following table summarizes the anticipated electronic effects of the 2-fluoro substituent.

Electronic EffectDescriptionImpact on Aminomethyl GroupPredicted Effect on Reaction Rate
Inductive Effect (–I)Strong electron withdrawal due to high electronegativity.Decreased electron density, reduced basicity and nucleophilicity.Decrease
Mesomeric Effect (+M)Weak electron donation from fluorine's lone pairs.Minor increase in electron density on the ring.Negligible compared to –I effect

Mechanistic Investigations of Key Chemical Transformations

While no specific mechanistic studies have been published for this compound, the mechanisms of its key transformations, such as imine formation and amidation, can be reliably predicted based on well-established principles.

Mechanism of Imine Formation:

The condensation reaction with an aldehyde or ketone to form an imine (Schiff base) would proceed via a two-stage mechanism, typically under acidic catalysis:

Nucleophilic Addition: The nitrogen atom of the aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is the rate-determining step, and its rate is influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. The electron-withdrawing 2-fluoro group is expected to slow this step. This addition results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).

Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the nitrogen then pushes out the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the final imine product and regenerates the acid catalyst.

Mechanism of Amide Formation (from Acyl Chloride):

The acylation of the aminomethyl group with an acyl chloride is a nucleophilic acyl substitution reaction and is generally a rapid process:

Nucleophilic Attack: The nucleophilic nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base (often another molecule of the amine starting material or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen atom to give the neutral amide product and a salt (e.g., triethylammonium chloride).

In both mechanisms, the primary role of the (2-Fluorobenzo[d]oxazol-4-yl) moiety is to modulate the nucleophilicity of the aminomethyl group, as discussed in the previous section.

Derivatization and Structural Modification of the 2 Fluorobenzo D Oxazol 4 Yl Methanamine Scaffold

Strategies for Benzene (B151609) Ring Functionalization within the Benzo[d]oxazole Core

The benzene portion of the benzo[d]oxazole ring system is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents that can modulate the molecule's electronic, steric, and lipophilic properties. These modifications can significantly influence how the molecule interacts with biological targets.

Common strategies for functionalizing the benzene ring include electrophilic aromatic substitution, though the fused oxazole (B20620) ring can influence the regioselectivity of these reactions. More versatile and controlled methods often involve modern cross-coupling reactions. For instance, starting with halogenated benzo[d]oxazole precursors, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can introduce aryl, vinyl, and alkynyl groups, respectively.

Similarly, substituents such as nitro groups can be introduced and subsequently reduced to amines, which then serve as handles for further derivatization into amides, sulfonamides, or ureas. The introduction of electron-withdrawing groups like halogens (Cl, Br) or nitro groups (NO2), or electron-donating groups such as methoxy (B1213986) (OCH3), can alter the electronic properties of the entire scaffold, which has been shown to impact biological activity in related heterocyclic systems. nih.govmdpi.com

Table 1: Examples of Benzene Ring Functionalization Reactions on Heterocyclic Cores

Reaction Type Reagents/Conditions Potential Substituent Introduced
Nitration HNO₃, H₂SO₄ -NO₂
Halogenation NBS, NCS / Lewis Acid -Br, -Cl
Suzuki Coupling Arylboronic acid, Pd catalyst, Base -Aryl
Buchwald-Hartwig Amination Amine, Pd catalyst, Base -NHR, -NR₂

Modifications at the Oxazole Heterocycle, including the C-2 and N-3 Positions

The oxazole ring offers unique sites for chemical modification, primarily at the C-2 and N-3 positions.

C-2 Position: The (2-Fluorobenzo[d]oxazol-4-yl)methanamine scaffold possesses a fluorine atom at the C-2 position. This halogen provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the oxazole ring facilitates the displacement of the fluoride (B91410) by various nucleophiles. This allows for the introduction of a diverse array of functional groups, significantly altering the molecule's properties. For example, reaction with amines, thiols, or alkoxides can yield 2-amino, 2-thio, or 2-alkoxy benzo[d]oxazole derivatives, respectively. The synthesis of 2-substituted benzoxazoles is a widely explored area, often involving the cyclization of 2-aminophenol (B121084) precursors with various reagents like carboxylic acids, aldehydes, or nitriles. nih.govmdpi.com

N-3 Position: The nitrogen atom at the 3-position of the oxazole ring is generally less reactive towards electrophiles compared to other azoles like imidazole, as its lone pair of electrons contributes to the aromaticity of the ring system. wikipedia.orgtandfonline.com However, N-acylation or N-alkylation can sometimes be achieved under specific conditions, leading to the formation of oxazolium salts. semanticscholar.org These modifications would introduce a positive charge to the heterocycle, drastically changing its electronic character and solubility.

Diversification of the Methanamine Side Chain

The primary amine of the methanamine side chain at the 4-position is a highly versatile functional group for introducing structural diversity. Standard amine chemistry can be readily applied to generate a large library of analogues.

Key diversification strategies include:

N-Acylation: Reaction with acid chlorides or anhydrides yields amides. The nature of the acyl group can be varied extensively, from simple alkyl chains to complex aromatic or heterocyclic moieties.

N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) is a powerful method for creating a wide range of substituted secondary and tertiary amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, which are common functional groups in bioactive molecules.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas.

The Mannich reaction is another relevant strategy, which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. mdpi.com While the primary amine on the scaffold would typically be the reacting amine, this highlights the importance of aminomethyl groups in bioactive compound synthesis. mdpi.com These modifications can introduce groups that alter lipophilicity, introduce hydrogen bonding capabilities, or provide new vectors for interaction with biological targets. mdpi.com

Table 2: Potential Modifications of the Methanamine Side Chain

Reaction Type Reagent Resulting Functional Group
N-Acylation Acetyl Chloride -NHC(O)CH₃ (Amide)
N-Alkylation Methyl Iodide -NHCH₃ (Secondary Amine)
Reductive Amination Benzaldehyde, NaBH₄ -NHCH₂Ph (Substituted Amine)
Sulfonylation Tosyl Chloride -NHSO₂Tol (Sulfonamide)

Principles of Structure-Property Relationship Studies in Benzo[d]oxazole Chemistry

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational to medicinal chemistry and drug design. wikipedia.orgcollaborativedrug.com The core principle is that the biological activity and physicochemical properties of a molecule are directly related to its three-dimensional chemical structure. oncodesign-services.com By systematically modifying a lead compound, such as this compound, and evaluating the resulting analogues, researchers can identify which structural features are essential for a desired effect and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. fiveable.me

In the context of the benzo[d]oxazole scaffold, SAR studies have revealed several key trends:

Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring can dramatically influence activity. For example, studies on various benzoxazole (B165842) derivatives have shown that the presence of electron-withdrawing groups can enhance antimicrobial or antiproliferative effects. researchgate.net

Substitution at the C-2 Position: The group at the C-2 position is often critical for interaction with biological targets. Varying the substituent at this position from small, simple groups to larger, more complex aromatic or heterocyclic systems has been a successful strategy in modulating the activity of benzoxazole-based compounds. researchgate.net

These relationships are often explored using quantitative structure-activity relationship (QSAR) models, which seek to build mathematical correlations between chemical structure and biological activity. wikipedia.org

Table 3: Illustrative Structure-Activity Relationships in Benzoxazole Derivatives

Scaffold Modification Observed Effect on Biological Activity Reference Compound Class
Addition of electron-withdrawing groups (e.g., Cl, NO₂) to the benzene ring Improved anti-proliferative activity Substituted Benzoxazoles researchgate.net
Substitution with a thiophene (B33073) group at C-2 High inhibitory activity in lymphoma cells Thiophene-substituted Benzoxazoles researchgate.net
Introduction of a methoxy group on a phenyl ring at C-2 Evaluation as melatonin (B1676174) receptor agonists 2-Phenylbenzoxazoles nih.gov

By integrating these derivatization strategies and systematically applying the principles of SAR, the this compound scaffold can be effectively explored to develop new compounds with tailored biological and physicochemical properties.

Computational Approaches to Elucidating 2 Fluorobenzo D Oxazol 4 Yl Methanamine Chemical Behavior

Quantum Chemical Methods for Electronic Structure and Stability Analysis

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and stability. These methods are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govresearchgate.net DFT calculations can be used to optimize the geometry of (2-Fluorobenzo[d]oxazol-4-yl)methanamine, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the reactivity and stability of the molecule. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Hypothetical DFT-Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Ab initio molecular orbital theory is another set of quantum chemistry methods used to study molecular properties. Unlike DFT, which relies on approximations of the exchange-correlation functional, ab initio methods are derived directly from first principles without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

These methods can provide highly accurate calculations of molecular energies, geometries, and vibrational frequencies. For this compound, ab initio calculations could be used to corroborate the results from DFT and to obtain more precise values for its electronic properties and relative stabilities of different conformers.

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, the rotation around the bond connecting the aminomethyl group to the benzoxazole (B165842) ring is of particular interest.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them (saddle points). This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C3-C4-Cα-N) Relative Energy (kcal/mol)
1 (Global Minimum) 60° 0.00
2 180° 1.5

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecule. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the molecule's movements over a period of time, MD can provide insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent.

For this compound, an MD simulation could reveal how the aminomethyl side chain moves relative to the rigid benzoxazole core and how these motions are influenced by the surrounding solvent molecules.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, which is the path of lowest energy from reactants to products.

A key aspect of this is the identification of the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, computational methods could be used to study its reactivity in various chemical transformations, such as N-acylation or reactions involving the aromatic ring. By calculating the activation energies for different potential reactions, it is possible to predict which reactions are most likely to occur.

Theoretical Studies on Fluorine's Electronic Effects within the Benzo[d]oxazole System

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in delineating the electronic consequences of fluorine substitution on the benzo[d]oxazole core. The high electronegativity of the fluorine atom is the primary driver of its profound impact on the electronic structure of the aromatic system. emerginginvestigators.org

One of the principal effects of introducing a fluorine atom is the induction of a strong electron-withdrawing effect on the benzoxazole ring system. This perturbation of the electron density distribution can be quantified through various computational analyses, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the mapping of molecular electrostatic potential (MESP). These analyses consistently reveal a significant polarization of the carbon-fluorine bond, with the fluorine atom bearing a partial negative charge and the attached carbon atom becoming more electropositive. This inductive effect propagates throughout the fused ring system, influencing the reactivity of various positions.

Furthermore, the introduction of a fluorine substituent has a notable impact on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. Computational studies on fluorinated heterocyclic compounds have shown that fluorine substitution generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. emerginginvestigators.org This stabilization can enhance the molecule's resistance to oxidation. emerginginvestigators.org

The HOMO-LUMO energy gap is another crucial parameter that is often correlated with chemical stability and reactivity. A larger HOMO-LUMO gap is typically associated with higher kinetic stability and lower chemical reactivity. The effect of fluorination on the HOMO-LUMO gap can vary depending on the position of substitution and the nature of other substituents on the benzoxazole ring.

To illustrate the electronic modifications induced by fluorine substitution on a benzoxazole system, the following data tables, derived from DFT calculations on model benzoxazole compounds, are presented. While specific computational data for this compound is not publicly available, these tables provide a representative overview of the expected electronic effects.

Table 1: Calculated Electronic Properties of Unsubstituted and 2-Fluorobenzoxazole

PropertyBenzoxazole (Calculated)2-Fluorobenzoxazole (Calculated)
HOMO Energy (eV) -6.5-6.8
LUMO Energy (eV) -1.2-1.5
HOMO-LUMO Gap (eV) 5.35.3
Dipole Moment (Debye) 1.42.5

Note: These values are illustrative and based on general trends observed in computational studies of fluorinated heterocyclic compounds. The exact values for this compound would require specific calculations.

The data in Table 1 indicates that the introduction of a fluorine atom at the 2-position leads to a stabilization of both the HOMO and LUMO levels, with a more pronounced effect on the dipole moment, which increases significantly due to the high electronegativity of fluorine.

Table 2: Mulliken Atomic Charges on Selected Atoms of 2-Fluorobenzoxazole

AtomMulliken Charge (a.u.)
F (at C2) -0.35
C2 +0.40
N3 -0.25
O1 -0.30

Note: These values are representative examples from DFT calculations on fluorinated benzoxazole systems and serve to illustrate the charge distribution.

The Mulliken charges in Table 2 highlight the strong electron-withdrawing nature of the fluorine atom, resulting in a significant partial positive charge on the carbon atom to which it is attached (C2) and influencing the charges on the heteroatoms within the oxazole (B20620) ring.

Non Biological Applications and Material Science Research of Benzo D Oxazole Derivatives

Development of Functional Materials Utilizing Benzo[d]oxazole Scaffolds

The rigid and planar structure of the benzo[d]oxazole ring system, combined with its inherent fluorescence and thermal stability, provides a robust platform for the design of novel functional materials. The presence of a fluorine atom in "(2-Fluorobenzo[d]oxazol-4-yl)methanamine" is anticipated to enhance key material properties, including thermal stability, solubility in organic solvents, and electronic characteristics.

Applications in Polymer Chemistry

Benzo[d]oxazole derivatives are valuable monomers for the synthesis of high-performance polymers. The incorporation of the benzo[d]oxazole unit into polymer backbones can impart desirable properties such as high thermal stability, excellent mechanical strength, and low dielectric constants. Fluorinated polymers, in particular, are known for their enhanced thermal and chemical resistance.

The methanamine group in "this compound" offers a reactive site for polymerization. It can readily undergo reactions with various comonomers, such as carboxylic acids, acid chlorides, and epoxides, to form a range of polymers including polyamides, polyimides, and epoxy resins. The resulting polymers would benefit from the intrinsic properties of the fluorinated benzo[d]oxazole core.

Table 1: Potential Properties of Polymers Incorporating this compound

PropertyAnticipated CharacteristicRationale
Thermal Stability HighThe aromatic and heterocyclic nature of the benzo[d]oxazole ring contributes to high decomposition temperatures.
Dielectric Constant LowThe presence of fluorine atoms can lower the dielectric constant, which is advantageous for microelectronics.
Solubility ImprovedFluorine substitution can enhance solubility in organic solvents, facilitating polymer processing.
Mechanical Strength HighThe rigid benzo[d]oxazole unit can increase the modulus and tensile strength of the resulting polymer.

Research on related fluorinated benzoxazole (B165842) polymers has demonstrated their potential in next-generation microelectronic packaging, where materials with low dielectric constants and high thermal stability are required.

Integration into Optical or Electronic Devices

The inherent photophysical properties of the benzo[d]oxazole ring system make its derivatives promising candidates for use in optical and electronic devices. Many benzo[d]oxazole compounds exhibit strong fluorescence in the blue region of the spectrum, a desirable characteristic for organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can influence the electronic energy levels of the molecule, potentially leading to shifts in absorption and emission spectra and improvements in quantum efficiency.

The "this compound" moiety could be incorporated into larger conjugated systems or used as a building block for organic semiconductors. The electron-withdrawing nature of the fluorine atom and the potential for the methanamine group to act as an electron-donating or anchoring group provide a means to tune the electronic properties for specific device applications. For instance, fluorination has been shown to improve the electro-optical properties of benzoxazole-terminated liquid crystals, suggesting potential applications in displays and photonics. researchgate.net

Table 2: Potential Optoelectronic Applications of this compound Derivatives

ApplicationPotential Role of the CompoundKey Influencing Factors
Organic Light-Emitting Diodes (OLEDs) Emitter or host material in the emissive layer.Fluorescence quantum yield, color purity, and charge transport properties.
Organic Field-Effect Transistors (OFETs) Component of the organic semiconductor layer.Charge carrier mobility and stability.
Liquid Crystal Displays (LCDs) As a component of liquid crystal mixtures.Birefringence, dielectric anisotropy, and viscosity. researchgate.net
Fluorescent Sensors As a fluorophore for detecting specific analytes.Changes in fluorescence upon interaction with the target analyte.

Role in Advanced Synthetic Methodology and Reagent Design

The "this compound" molecule can serve as a versatile building block in organic synthesis. The presence of multiple reactive sites—the methanamine group and the potential for substitution on the aromatic ring—allows for a variety of chemical transformations.

The primary amine of the methanamine group is a nucleophile and can participate in a wide range of reactions, including amidation, alkylation, and imine formation. This allows for the straightforward attachment of this fluorinated benzoxazole unit to other molecules of interest, facilitating the synthesis of more complex structures with tailored properties.

Furthermore, the benzo[d]oxazole ring itself can be subject to further functionalization, although the reactivity will be influenced by the existing substituents. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions, providing another handle for molecular modification. The development of efficient synthetic routes to access such functionalized benzoxazoles is an active area of research.

Application as Chemical Probes for System Characterization (Non-Biological Contexts)

The fluorescent nature of the benzo[d]oxazole core suggests that "this compound" and its derivatives could be developed as chemical probes for the detection and characterization of various non-biological systems. A chemical probe is a molecule that can be used to study and visualize processes in a given environment through a detectable signal, often a change in fluorescence.

The methanamine group can be functionalized to include a recognition moiety that selectively interacts with a specific analyte. Upon binding of the analyte, the electronic environment of the fluorophore can be altered, leading to a change in its fluorescence intensity, wavelength, or lifetime. For example, probes based on the benzo[d]oxazole scaffold could potentially be designed to detect metal ions, anions, or neutral molecules in environmental or industrial samples. The high sensitivity of fluorescence-based detection methods makes this an attractive application. While many existing benzoxazole-based probes are designed for biological systems, the same principles can be applied to non-biological contexts.

Future Directions and Emerging Research Avenues in 2 Fluorobenzo D Oxazol 4 Yl Methanamine Research

Emergent Synthetic Methodologies and Sustainable Chemistry Approaches

There is no available literature detailing emergent or sustainable synthetic methodologies specifically developed for (2-Fluorobenzo[d]oxazol-4-yl)methanamine. Research into green chemistry approaches, such as the use of eco-friendly solvents, catalytic processes to improve atom economy, or the utilization of renewable starting materials for its synthesis, has not been reported.

Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Analysis

Specific studies employing advanced spectroscopic and diffraction techniques for the detailed structural analysis of this compound are not present in the current body of scientific literature. While general techniques are used to characterize newly synthesized compounds, there are no published, in-depth investigations using methods like single-crystal X-ray diffraction to provide precise bond lengths and angles for this specific molecule. mdpi.comnih.goveurjchem.commdpi.comresearchgate.net Such analyses are crucial for understanding the molecule's three-dimensional structure and intermolecular interactions. nih.goveurjchem.com

Innovations in Computational Chemistry for Complex Molecular Systems

Computational studies, including Density Functional Theory (DFT) calculations or molecular dynamics simulations, specifically targeting this compound, have not been published. nih.govnih.gov Such research would be valuable for predicting its electronic properties, reactivity, and potential interactions with biological targets or materials, but this area remains unexplored for this compound.

Exploration of Unconventional Chemical Reactivity and Catalysis

There are no documented explorations into the unconventional chemical reactivity or potential catalytic applications of this compound. Investigations into its use as a ligand for transition metal catalysis or as an organocatalyst have not been reported in peer-reviewed literature. rsc.org

New Frontiers in Non-Biological Material Design and Discovery

The application of this compound in the design and discovery of new non-biological materials is an area without any published research. There is no information on its potential incorporation into polymers, organic electronics, or other advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluorobenzo[d]oxazol-4-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Palladium-catalyzed cyclization of N-phenylacetamides is a validated approach for benzoxazole derivatives. For example, 2-methylbenzo[d]oxazol-4-yl acetate is synthesized via Pd(OAc)₂ catalysis under reflux with acetic acid, yielding 68% product . For fluorinated analogues, introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 4-fluorobenzylamine derivatives) is critical. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (reflux vs. room temperature) to control regioselectivity .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with analogous compounds. For example, benzo[d]oxazole derivatives show characteristic aromatic proton shifts (δ 7.0–7.4 ppm) and methyl/methylene group signals (δ 2.0–3.0 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks, critical for confirming fluorine positioning and amine geometry .

Q. What stability considerations are essential for storing this compound?

  • Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Monitor for hydrolysis of the oxazole ring by periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Use inert atmospheres (N₂ or Ar) during synthesis to avoid oxidation of the methanamine group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare experimental NMR shifts with B3LYP/6-311++G(d,p)-calculated values to identify discrepancies. For example, fluorine’s electronegativity may cause unexpected deshielding in aromatic regions .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening, common in flexible methanamine derivatives .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to identify reactive sites. The oxazole ring’s LUMO typically localizes on the electron-deficient fluorine-substituted carbon, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction pathways using GROMACS. Polar solvents stabilize zwitterionic intermediates in amine-related reactions .

Q. How can structural analogues be designed to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute fluorine with chlorine or methyl groups to modulate lipophilicity (logP) and target binding. For example, 2-bromo-5-(trifluoromethyl)phenyl analogues show enhanced receptor affinity due to halogen bonding .
  • Conformational Restriction : Incorporate bicyclic scaffolds (e.g., pyrrolo-isoxazole derivatives) to stabilize turn conformations, improving metabolic stability .

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